5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is an organic compound with a complex structure that includes a thiophene ring, a sulfonamide group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Materials Science: It is investigated for its potential use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Research: The compound is used as a tool in biological studies to understand its interactions with various biomolecules and cellular pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: This compound has a similar structure but with a benzene ring instead of a thiophene ring.
3-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Another similar compound with a methyl group on the benzene ring.
Uniqueness
The uniqueness of 5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide lies in its specific structural features, such as the presence of the thiophene ring and the sulfonamide group
Properties
Molecular Formula |
C20H21ClN4O2S2 |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
5-chloro-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H21ClN4O2S2/c1-14-9-11-25(12-10-14)19-7-5-17(22-23-19)15-3-2-4-16(13-15)24-29(26,27)20-8-6-18(21)28-20/h2-8,13-14,24H,9-12H2,1H3 |
InChI Key |
SOZWOIMYVDNGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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